N-(2-bromo-4-nitrophenyl)-3-phenylpropanamide
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Overview
Description
N-(2-bromo-4-nitrophenyl)-3-phenylpropanamide is an organic compound that belongs to the class of amides It is characterized by the presence of a bromine atom and a nitro group attached to a phenyl ring, which is further connected to a phenylpropanamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-bromo-4-nitrophenyl)-3-phenylpropanamide typically involves a multi-step process. One common method includes the bromination of 4-nitroaniline to obtain 2-bromo-4-nitroaniline. This intermediate is then reacted with 3-phenylpropanoic acid in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) to form the desired amide compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions
N-(2-bromo-4-nitrophenyl)-3-phenylpropanamide can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogenation using palladium on carbon (Pd/C) as a catalyst.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Halogenation using bromine (Br2) or chlorination using chlorine (Cl2).
Major Products Formed
Amino derivatives: Formed by the reduction of the nitro group.
Substituted amides: Formed by the substitution of the bromine atom with other functional groups.
Scientific Research Applications
N-(2-bromo-4-nitrophenyl)-3-phenylpropanamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-(2-bromo-4-nitrophenyl)-3-phenylpropanamide involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. The bromine atom can participate in halogen bonding, influencing the compound’s binding affinity to target proteins. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
2-bromo-4-nitrophenol: Shares the bromine and nitro substituents but lacks the amide and phenylpropanamide moieties.
4-nitroaniline: Contains the nitro group but lacks the bromine atom and the amide linkage.
3-phenylpropanoic acid: Contains the phenylpropanamide moiety but lacks the bromine and nitro substituents.
Uniqueness
N-(2-bromo-4-nitrophenyl)-3-phenylpropanamide is unique due to the combination of its functional groups, which confer specific chemical reactivity and biological activity. The presence of both bromine and nitro groups allows for diverse chemical modifications, making it a versatile compound for various applications.
Properties
IUPAC Name |
N-(2-bromo-4-nitrophenyl)-3-phenylpropanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13BrN2O3/c16-13-10-12(18(20)21)7-8-14(13)17-15(19)9-6-11-4-2-1-3-5-11/h1-5,7-8,10H,6,9H2,(H,17,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PDTUKLLUQLQWDM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCC(=O)NC2=C(C=C(C=C2)[N+](=O)[O-])Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13BrN2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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